molecular formula C15H16O2 B087322 2-Butoxy-1-naphthaldehyde CAS No. 1084-35-1

2-Butoxy-1-naphthaldehyde

Cat. No.: B087322
CAS No.: 1084-35-1
M. Wt: 228.29 g/mol
InChI Key: IIBSJUNEKLZMST-UHFFFAOYSA-N
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Description

2-Butoxy-1-naphthaldehyde is an organic compound with the chemical formula C15H16O2. It is a yellow to orange crystalline solid with a strong aromatic odor at room temperature . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxy-1-naphthaldehyde is typically synthesized through a substitution reaction. One common method involves reacting 1-naphthol with 2-chlorobutanoic acid. Initially, 1-naphthol is reacted with sodium hydroxide in xylene to form a sodium salt. This sodium salt then undergoes a substitution reaction with 2-chlorobutane chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: As mentioned earlier, substitution reactions are common, especially in the synthesis of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in xylene followed by reaction with 2-chlorobutane chloride.

Major Products Formed:

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is usually an alcohol derivative.

    Substitution: The major product is this compound itself.

Scientific Research Applications

2-Butoxy-1-naphthaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Butoxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect.

Comparison with Similar Compounds

Comparison: 2-Butoxy-1-naphthaldehyde is unique due to its butoxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it has distinct applications and reactivity patterns, making it valuable in specific synthetic and research contexts.

Properties

IUPAC Name

2-butoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSJUNEKLZMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367834
Record name 2-butoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-35-1
Record name 2-butoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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